4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, also known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. C16 belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Indole derivatives have been studied as potential anti-HIV agents. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies against HIV-1 .
- Although specific data on this compound’s antioxidant activity are scarce, indole derivatives, in general, exhibit antioxidant effects .
Antiviral Activity
Anti-HIV Activity
Antioxidant Properties
Antibacterial Activity
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been found to interact with lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory activity against cox-1 . This suggests that 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets to inhibit their function, leading to changes in cellular processes.
Biochemical Pathways
Compounds with a similar benzothiazole core have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds have shown weak inhibitory activity against cox-1 , suggesting that they may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit antitumor and cytotoxic activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-3-8-13(22-2)14-15(10)23-17(19-14)20-16(21)12-6-4-11(9-18)5-7-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHUYAWAIGUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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